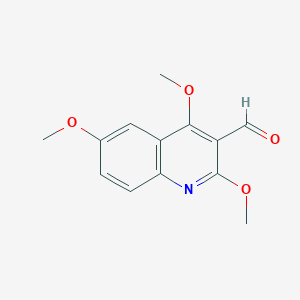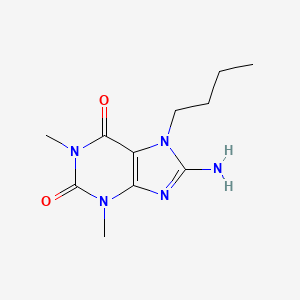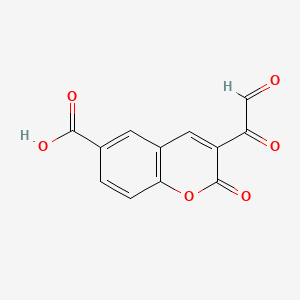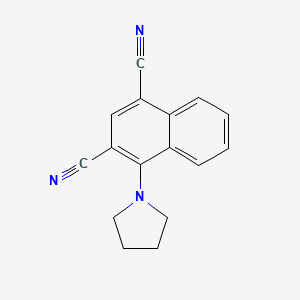
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide is an organosilicon compound that features a benzene ring substituted with a chloro group and a sulfinamide group, which is further modified with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with trimethylsilylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
4-Chlorobenzenesulfonyl chloride+Trimethylsilylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Chloro-N-(trimethylsilyl)benzene-1-sulfonamide.
Reduction: 4-Chloro-N-(trimethylsilyl)benzene-1-sulfide.
Hydrolysis: this compound with the trimethylsilyl group removed.
Scientific Research Applications
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfinamide groups.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide involves its reactivity with various nucleophiles and electrophiles. The sulfinamide group can participate in nucleophilic substitution reactions, while the trimethylsilyl group can be hydrolyzed to reveal reactive intermediates. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylbenzenesulfonamide
- 4-Chloro-N-phenylbenzenesulfonamide
- 4-Chloro-N-(trimethylsilyl)benzenesulfonamide
Uniqueness
4-Chloro-N-(trimethylsilyl)benzene-1-sulfinamide is unique due to the presence of both a sulfinamide group and a trimethylsilyl group, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry for introducing sulfinamide functionalities under mild conditions.
Properties
CAS No. |
61511-62-4 |
|---|---|
Molecular Formula |
C9H14ClNOSSi |
Molecular Weight |
247.82 g/mol |
IUPAC Name |
4-chloro-N-trimethylsilylbenzenesulfinamide |
InChI |
InChI=1S/C9H14ClNOSSi/c1-14(2,3)11-13(12)9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
InChI Key |
FQIJCPNTOVJODG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)






![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)

![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)



![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)
